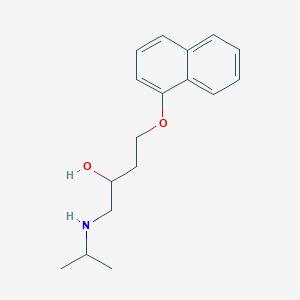
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol, commonly known as Pindolol, is a beta-blocker medication used to treat hypertension and angina. It is also used in the treatment of anxiety disorders, including panic attacks. Pindolol is a non-selective beta-blocker that works by blocking the action of adrenaline and noradrenaline on the heart and blood vessels, thereby reducing blood pressure and heart rate.
Mechanism Of Action
Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, Pindolol reduces heart rate and blood pressure, thereby improving blood flow to the heart and reducing the workload on the heart.
Biochemical And Physiological Effects
Pindolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and cardiac output, which can help to reduce the risk of heart attack and stroke. Pindolol also reduces the oxygen demand of the heart, which can be beneficial in patients with angina. Additionally, Pindolol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
Advantages And Limitations For Lab Experiments
Pindolol has several advantages and limitations for lab experiments. It is a well-studied beta-blocker that has been extensively tested for its efficacy and safety. Pindolol is relatively easy to synthesize and can be obtained in pure form through recrystallization and column chromatography. However, Pindolol has several limitations. It is a non-selective beta-blocker that can cause side effects such as bronchoconstriction, hypoglycemia, and bradycardia. Additionally, Pindolol can interact with other medications, which can lead to adverse effects.
Future Directions
There are several future directions for research on Pindolol. One area of interest is the potential use of Pindolol in the treatment of heart failure. Pindolol has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential therapeutic benefits in humans. Another area of interest is the potential use of Pindolol in the treatment of glaucoma. Pindolol has been shown to reduce intraocular pressure in animal models of glaucoma, and further studies are needed to determine its potential therapeutic benefits in humans. Finally, Pindolol has been studied for its potential use in the treatment of migraine headaches, and further studies are needed to determine its efficacy and safety in this population.
Conclusion:
In conclusion, Pindolol is a well-studied beta-blocker that has several potential therapeutic applications in various medical conditions. Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces heart rate and blood pressure. Pindolol has several advantages and limitations for lab experiments, and further studies are needed to determine its potential therapeutic benefits in various medical conditions.
Synthesis Methods
Pindolol can be synthesized through a multi-step process that involves the reaction of isopropylamine with 1-naphthol, followed by the addition of butyraldehyde and reduction with sodium borohydride. The resulting product is then purified through recrystallization and column chromatography to obtain pure Pindolol.
Scientific Research Applications
Pindolol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of hypertension, angina, and anxiety disorders. Pindolol has also been studied for its potential use in the treatment of heart failure, migraine headaches, and glaucoma.
properties
CAS RN |
19343-28-3 |
|---|---|
Product Name |
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol |
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
4-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-12-15(19)10-11-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3 |
InChI Key |
UJUZZFFXOHSSDO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
synonyms |
1-(Isopropylamino)-4-(1-naphtyloxy)-2-butanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



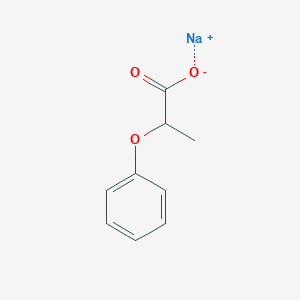
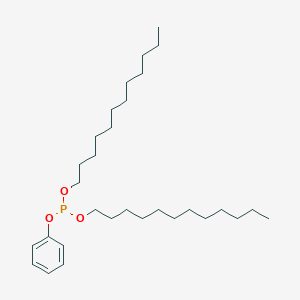
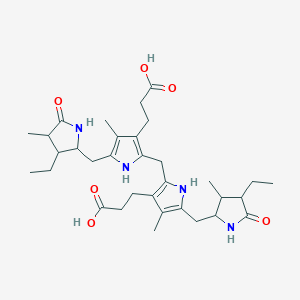
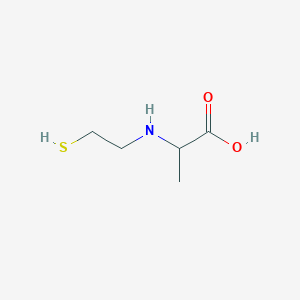
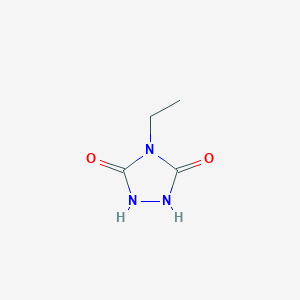
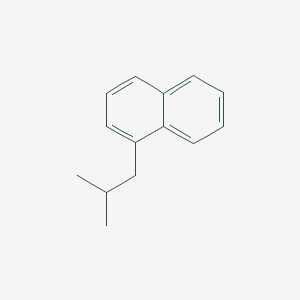
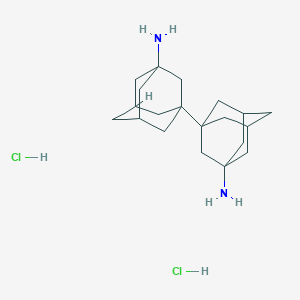
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)


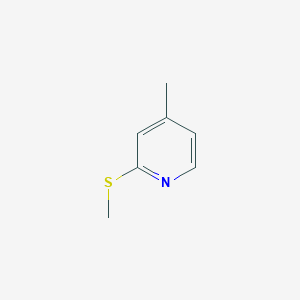

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
